N-tert-Butyl-N-ethylnitrosamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-N-ethylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5-8(7-9)6(2,3)4/h5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMBWNDIEFEPTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)(C)C)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187591 |

Source

|

| Record name | tert-Butylamine, N-ethyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3398-69-4 |

Source

|

| Record name | N-Ethyl-2-methyl-N-nitroso-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3398-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-tert-butylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylamine, N-ethyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Butyl-N-ethylnitrosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-TERT-BUTYLNITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK5OQV24RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-tert-Butyl-N-ethylnitrosamine chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-tert-Butyl-N-ethylnitrosamine

Introduction

N-tert-Butyl-N-ethylnitrosamine (NTBENA), a member of the N-nitrosamine class of compounds, is a molecule of significant interest to researchers in toxicology, analytical chemistry, and pharmaceutical drug development. As with other N-nitrosamines, its potential carcinogenicity necessitates a thorough understanding of its chemical behavior for risk assessment and control.[1] The presence of N-nitrosamines as impurities in pharmaceutical products has become a major focus for regulatory agencies, mandating the development of highly sensitive analytical methods for their detection and quantification.[2]

This guide provides a comprehensive overview of the core chemical properties of NTBENA. It is designed for scientists and professionals who require a deep technical understanding of this compound, from its synthesis and reactivity to its detailed spectroscopic signature and analytical characterization. The insights herein are grounded in established chemical principles and supported by authoritative data, providing a self-contained reference for laboratory applications.

Molecular Structure and Identifiers

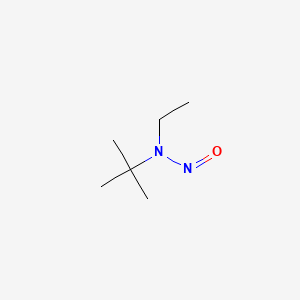

The structure of N-tert-Butyl-N-ethylnitrosamine features a nitroso group (N=O) bonded to a nitrogen atom, which is itself substituted with a sterically bulky tert-butyl group and an ethyl group. This asymmetric substitution pattern influences its reactivity and spectroscopic properties.

Caption: Chemical structure of N-tert-Butyl-N-ethylnitrosamine.

Table 1: Chemical Identifiers for N-tert-Butyl-N-ethylnitrosamine [2]

| Identifier | Value |

|---|---|

| IUPAC Name | N-tert-butyl-N-ethylnitrous amide |

| CAS Number | 3398-69-4 |

| Molecular Formula | C₆H₁₄N₂O |

| Molecular Weight | 130.19 g/mol |

| SMILES | CCN(C(C)(C)C)N=O |

| InChIKey | AEMBWNDIEFEPTH-UHFFFAOYSA-N |

Physicochemical Properties

The physical properties of NTBENA are characteristic of a small, polar organic molecule. It is a combustible liquid under standard conditions.[2] Data from various suppliers show slight variations, which is common for technical-grade chemical products.

Table 2: Physicochemical Data for N-tert-Butyl-N-ethylnitrosamine

| Property | Value | Source |

|---|---|---|

| Boiling Point | 84 °C (at 17 mmHg) | LookChem[3] |

| Density | ~0.9 - 1.04 g/cm³ | ECHEMI, LookChem[3] |

| Flash Point | 21 °C - 73.6 °C | LookChem, ECHEMI[3] |

| Refractive Index | ~1.44 - 1.465 | ECHEMI, LookChem[3] |

| Solubility | Slightly soluble in Chloroform and Methanol | LookChem[3] |

Nitrosamines are known to be light-sensitive, particularly to UV light, and can be less stable in acidic solutions compared to neutral or alkaline conditions.[4] Therefore, storage in amber containers under an inert atmosphere in a refrigerator is recommended.[3]

Synthesis and Reactivity

Synthesis Pathway

The formation of N-nitrosamines is a critical area of study, particularly in the context of pharmaceutical manufacturing where precursor amines may react with nitrosating agents. A modern and efficient laboratory-scale synthesis of NTBENA involves the reaction of the corresponding secondary amine, N-ethyl-tert-butylamine, with a nitrosating agent such as tert-butyl nitrite (TBN). This method is advantageous as it operates under mild, solvent-free, metal-free, and acid-free conditions, simplifying purification.[5]

The reaction proceeds via the transfer of the nitroso group from TBN to the secondary amine, producing the N-nitrosamine and tert-butanol as a benign byproduct.

Caption: Synthesis of NTBENA via nitrosation of a secondary amine with TBN.

Chemical Reactivity

The chemical reactivity of NTBENA is dominated by the N-nitroso functional group.

-

Thermal Decomposition: When heated to decomposition, NTBENA, like other nitroso compounds, is expected to emit toxic fumes of nitrogen oxides (NOx).[3]

-

Acid/Base Stability: Nitrosamines are generally more stable in neutral or alkaline conditions. In strongly acidic environments, some N-nitrosamines can undergo reactions such as the Fischer-Hepp rearrangement, although this is more common for aromatic nitrosamines.[4]

-

Reduction: The nitroso group can be reduced to form the corresponding hydrazine (N-NH₂) or cleaved to regenerate the secondary amine.

Spectroscopic Profile

The unique structural features of NTBENA give rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification.

Mass Spectrometry (MS)

Under electron ionization (EI), the NTBENA molecule undergoes characteristic fragmentation. The molecular ion peak ([M]⁺) is expected at m/z 130. The most prominent fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). For NTBENA, this leads to the highly stable tert-butyl carbocation.

-

Major Fragment (Base Peak): Loss of the ethyl-nitroso radical (•CH₂CH₂N=O) via α-cleavage results in the tert-butyl cation at m/z 57 . This is the most stable carbocation and thus typically the base peak.[2]

-

Other Key Fragments:

-

m/z 41: Subsequent loss of methane (CH₄) from the m/z 57 fragment can produce the allyl cation at m/z 41 .

-

m/z 29: The ethyl cation ([CH₂CH₃]⁺) can be formed, appearing at m/z 29 .

-

m/z 100: Loss of the nitroso radical (•NO) from the molecular ion results in a fragment at m/z 100 .[6]

-

Caption: Proposed EI mass spectrometry fragmentation pathway for NTBENA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show three distinct signals corresponding to the three non-equivalent proton environments. Due to rotational restriction around the N-N bond, syn and anti isomers may exist, potentially leading to a doubling of signals. Assuming free rotation for simplicity:

-

A singlet for the nine equivalent protons of the tert-butyl group (-(CH₃)₃), expected around δ 1.1-1.4 ppm .

-

A quartet for the two protons of the methylene group (-CH₂-), coupled to the adjacent methyl group, expected around δ 3.4-3.8 ppm . The electronegative nitrosamine group causes a significant downfield shift.

-

A triplet for the three protons of the methyl group (-CH₃), coupled to the adjacent methylene group, expected around δ 1.1-1.3 ppm .

-

-

¹³C NMR: The spectrum should display four signals for the four unique carbon environments:

-

Quaternary carbon of the tert-butyl group, expected around δ 60-70 ppm .

-

Methyl carbons of the tert-butyl group, expected around δ 25-30 ppm .

-

Methylene carbon of the ethyl group, expected around δ 40-50 ppm .

-

Methyl carbon of the ethyl group, expected around δ 12-16 ppm .

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For NTBENA, the most characteristic absorptions are related to the nitrosamine and alkyl groups.

-

N=O Stretch: A strong absorption band is expected in the region of 1410-1480 cm⁻¹ .[8]

-

N-N Stretch: A band of medium-to-strong intensity is expected around 1050-1100 cm⁻¹ .[8]

-

C-H Stretches: Strong bands from the ethyl and tert-butyl groups will be present in the 2850-2980 cm⁻¹ region.

-

C-H Bends: Characteristic bending vibrations for the alkyl groups will appear in the 1365-1470 cm⁻¹ region.

Table 3: Summary of Key Spectroscopic Data for NTBENA

| Technique | Feature | Expected Value / Observation |

|---|---|---|

| MS (EI) | Molecular Ion [M]⁺ | m/z 130 |

| Base Peak | m/z 57 ([C(CH₃)₃]⁺) | |

| Key Fragments | m/z 100, 41, 29 | |

| ¹H NMR | -C(CH₃)₃ | ~ δ 1.1-1.4 ppm (s, 9H) |

| -CH₂CH₃ | ~ δ 3.4-3.8 ppm (q, 2H) | |

| -CH₂CH₃ | ~ δ 1.1-1.3 ppm (t, 3H) | |

| ¹³C NMR | -C(CH₃)₃ | ~ δ 60-70 ppm |

| -C(CH₃)₃ | ~ δ 25-30 ppm | |

| -CH₂CH₃ | ~ δ 40-50 ppm | |

| -CH₂CH₃ | ~ δ 12-16 ppm | |

| IR | N=O Stretch | 1410-1480 cm⁻¹ (Strong) |

| N-N Stretch | 1050-1100 cm⁻¹ (Medium-Strong) |

| | C-H Stretch | 2850-2980 cm⁻¹ (Strong) |

Analytical Methodologies

The potential presence of NTBENA as a genotoxic impurity in pharmaceuticals necessitates robust and sensitive analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose due to its high selectivity and sensitivity.[9][10]

Protocol: GC-MS/MS Analysis of NTBENA

This protocol describes a self-validating system for the quantitative analysis of NTBENA in a drug substance. The use of a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, minimizing matrix interference.

1. Rationale: The protocol is designed to reliably extract NTBENA from a sample matrix, separate it from other components, and detect it with high specificity and sensitivity. Dichloromethane is an effective extraction solvent for nitrosamines. The use of an internal standard (ISTD), such as a stable isotope-labeled version of the analyte, is critical for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.

2. Materials:

-

N-tert-Butyl-N-ethylnitrosamine reference standard

-

Internal Standard (e.g., N-tert-Butyl-N-ethylnitrosamine-d5)

-

Dichloromethane (DCM), HPLC or GC-grade

-

0.1 N Sodium Hydroxide (NaOH) solution

-

Drug substance/product for testing

-

Volumetric flasks, pipettes, and autosampler vials

-

Centrifuge

3. Standard Preparation:

-

Prepare a 1.0 mg/mL stock solution of NTBENA in DCM.

-

Prepare a stock solution of the ISTD at a similar concentration.

-

Perform serial dilutions of the NTBENA stock solution to create calibration standards ranging from approximately 1 to 250 ng/mL.

-

Spike each calibration standard and blank with a fixed concentration of the ISTD (e.g., 50 ng/mL).

4. Sample Preparation:

-

Accurately weigh 250 mg of the drug substance into a centrifuge tube.

-

Add 10 mL of 0.1 N NaOH solution, vortex briefly, and shake for 5 minutes. The basic solution ensures the nitrosamine is in its neutral, extractable form.

-

Add the ISTD solution.

-

Add 2.0 mL of DCM, vortex, and shake vigorously for 5 minutes to perform liquid-liquid extraction.

-

Centrifuge at >4000 g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the lower organic (DCM) layer to a clean autosampler vial for analysis.

5. GC-MS/MS Instrumentation and Conditions: [10]

-

GC System: Agilent GC with a suitable capillary column (e.g., DB-5ms or equivalent).

-

Injector: Splitless mode, 250 °C.

-

Oven Program: 40 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min. (This program must be optimized for the specific column and analyte).

-

MS System: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Electron Ionization (EI), 70 eV.

-

MRM Transitions: Monitor at least two transitions for NTBENA (one for quantification, one for confirmation) and one for the ISTD.

-

Example NTBENA Transition: Quantifier: 100 -> 57; Qualifier: 130 -> 100. (Transitions must be empirically determined and optimized).

-

6. Data Analysis and System Validation:

-

Generate a calibration curve by plotting the peak area ratio (NTBENA/ISTD) against the concentration of the calibration standards.

-

Quantify NTBENA in the sample using the regression equation from the calibration curve.

-

Validation: The method's performance must be validated by assessing specificity, linearity (R² > 0.99), accuracy (spike recovery, typically 70-130%), precision (RSD < 20%), and the limit of quantification (LOQ).[10]

Workflow Diagram

Caption: General workflow for the GC-MS/MS analysis of NTBENA.

Safety and Handling

N-tert-Butyl-N-ethylnitrosamine must be handled with extreme caution due to its toxicological profile.

-

Hazards: It is classified as harmful if swallowed, a combustible liquid, and is suspected of causing cancer.[2]

-

Handling: All work with NTBENA should be conducted in a certified chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[11]

-

Disposal: Waste containing NTBENA must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

N-tert-Butyl-N-ethylnitrosamine possesses a distinct set of chemical and physical properties defined by its asymmetric alkyl substitution and the reactive nitroso group. Its synthesis can be achieved efficiently under modern, mild conditions. A comprehensive understanding of its spectroscopic profile, particularly its mass spectrometric fragmentation, is essential for its unambiguous identification. The analytical methodologies outlined, grounded in established GC-MS/MS techniques, provide a robust framework for its detection and quantification. Given its classification as a potential carcinogen, strict adherence to safety protocols is mandatory when handling this compound. This guide serves as a foundational technical resource for researchers and drug development professionals working with or investigating this important N-nitrosamine.

References

-

PubChem. N-Ethyl-N-tert-butylnitrosamine. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 3398-69-4, N-TERT-BUTYL-N-ETHYLNITROSAMINE. [Link]

-

Patel, H., et al. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry. [Link]

-

OMCL. Nitrosamines by GC-MS/MS (31_PV_171). European Directorate for the Quality of Medicines & HealthCare. [Link]

-

ResearchGate. The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol. [Link]

-

Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. [Link]

-

ResolveMass Laboratories Inc. GC-MS Method Development for Nitrosamine Testing. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Collin, J. (1968). Some Aspects of the Mass Spectra of N-Nitrosamines. Bulletin des Sociétés Chimiques Belges. [Link]

-

Piskorz, M., & Urbanski, T. (1956). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences. [Link]

-

Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. [Link]

- Wan, X., et al. (2012). Preparation method of N-nitrosamine.

-

U.S. Environmental Protection Agency. (2007). Method 8070A: Nitrosamines by Gas Chromatography. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy. [Link]

-

PubChem. Ethylbutylnitrosamine. National Center for Biotechnology Information. [Link]

-

Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Organic Syntheses. n-BUTYL NITRITE. [Link]

-

Pearson. The mass spectrum of tert-butylamine follows shows an intense base... [Link]

-

Analytical Methods Hub. Nitrosamines Analysis in Solvents by GC-MS/MS. [Link]

-

PubChem. N-Nitrosodibutylamine. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. mass spectrum of N-methylethanamine. [Link]

-

University of Calgary. IR: amines. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Nudelman, A., et al. NMR Chemical Shifts. Bar-Ilan University. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

- 1. N-TERT-BUTYL-N-ETHYLNITROSAMINE | 3398-69-4 [chemicalbook.com]

- 2. N-Ethyl-N-tert-butylnitrosamine | C6H14N2O | CID 18835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. edqm.eu [edqm.eu]

- 10. agilent.com [agilent.com]

- 11. epa.gov [epa.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of N-tert-Butyl-N-ethylnitrosamine

Abstract

N-nitrosamines are a class of chemical compounds that have garnered significant attention from regulatory bodies and the pharmaceutical industry due to their classification as probable human carcinogens.[1] The detection of nitrosamine impurities in various drug products has necessitated a thorough understanding of their formation, synthesis, and analytical characterization. This guide provides a comprehensive technical overview of N-tert-Butyl-N-ethylnitrosamine (NTBEA), a representative N-nitrosamine. We will delve into the fundamental principles of its synthesis, present a detailed experimental protocol, and outline robust analytical methodologies for its unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study and control of nitrosamine impurities.

Introduction: The Imperative for Understanding N-Nitrosamines

N-nitrosamines are compounds characterized by a nitroso group (-N=O) bonded to an amine nitrogen. Their discovery as potent carcinogens in animal studies has led to their classification as "probable human carcinogens" by the International Agency for Research on Cancer (IARC), a part of the World Health Organization.[2][3] The presence of these impurities, even at trace levels, in active pharmaceutical ingredients (APIs) and finished drug products is a significant safety concern.[4]

The formation of N-nitrosamines typically occurs from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid, which can be formed from nitrites under acidic conditions.[5][6] These reactions can inadvertently occur during the synthesis of APIs or in the formulation of drug products if the necessary precursors are present.[2] Given the potential health risks, regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine impurities in pharmaceuticals.[1][2]

This guide focuses on N-tert-Butyl-N-ethylnitrosamine (NTBEA), providing a model for the synthesis and characterization applicable to a broad range of nitrosamines. A thorough understanding of these processes is critical for developing effective control strategies, ensuring the safety and quality of pharmaceutical products.[7]

Section 1: Synthesis of N-tert-Butyl-N-ethylnitrosamine

The synthesis of NTBEA serves as a practical example of the general mechanism of N-nitrosamine formation. The primary route involves the reaction of a secondary amine, N-ethyl-tert-butylamine, with a suitable nitrosating agent.

Principle and Mechanism of Nitrosation

The core of the synthesis is the nitrosation of the secondary amine N-ethyl-tert-butylamine. This reaction is typically acid-catalyzed. In the presence of a strong acid, sodium nitrite (NaNO₂) is converted to nitrous acid (HONO). The nitrous acid is then protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[6] The secondary amine, acting as a nucleophile, then attacks the nitrosonium ion. A subsequent deprotonation step yields the final N-nitrosamine product.[6]

An alternative and often milder method utilizes tert-butyl nitrite (TBN) as the nitrosating agent.[8] This approach can be performed under neutral, solvent-free conditions, offering advantages such as broad substrate scope and easier product isolation.[8][9] TBN is thought to directly deliver the nitroso group to the amine.[10]

Diagram: General Mechanism of Acid-Catalyzed Nitrosation

Sources

- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 2. fda.gov [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]

- 7. cdn.who.int [cdn.who.int]

- 8. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. schenautomacao.com.br [schenautomacao.com.br]

An In-Depth Technical Guide to the Toxicological Profile of N-tert-Butyl-N-ethylnitrosamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the toxicological profile of N-tert-Butyl-N-ethylnitrosamine (NtBENA), a unique member of the N-nitrosamine class of compounds. Unlike many of its structural analogs, the toxicological properties of NtBENA are significantly influenced by its chemical structure, specifically the presence of a tert-butyl group. This document will delve into the mechanistic underpinnings of its biological activity, drawing upon established principles of toxicology and available scientific literature to provide a nuanced understanding for the scientific community.

Introduction to N-nitrosamines and the Significance of NtBENA

N-nitrosamines are a class of chemical compounds that have been extensively studied due to the potent carcinogenicity of many of its members in various animal species.[1] Their general structure consists of a nitroso group (N=O) bonded to a nitrogen atom, which is in turn bonded to two alkyl or aryl groups.[1] The carcinogenic activity of most N-nitrosamines is not inherent to the parent molecule but requires metabolic activation to exert its genotoxic effects.[2][3] This activation is primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the carbon atom alpha to the N-nitroso group.[2][3] This enzymatic reaction leads to the formation of an unstable α-hydroxynitrosamine, which then spontaneously decomposes to yield a reactive electrophilic species, typically a diazonium ion or a carbocation.[2][3] This ultimate carcinogen can then form covalent adducts with cellular macromolecules, most critically DNA, leading to mutations and the initiation of cancer if these adducts are not repaired.[2]

N-tert-Butyl-N-ethylnitrosamine (NtBENA) presents a fascinating case study within this class of compounds. Its structure, featuring a bulky tert-butyl group adjacent to the nitrosamine functionality, introduces significant steric hindrance, which profoundly impacts its metabolic fate and, consequently, its toxicological profile.

Physicochemical Properties of N-tert-Butyl-N-ethylnitrosamine

A thorough understanding of a compound's physicochemical properties is fundamental to interpreting its toxicological behavior. The properties of NtBENA are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₆H₁₄N₂O | [4] |

| Molecular Weight | 130.19 g/mol | [4] |

| CAS Number | 3398-69-4 | [4] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | 198.1ºC at 760 mmHg | [5] |

| Flash Point | 73.6ºC | [5] |

| Density | 0.9 g/cm³ | [5] |

| Solubility | Information not readily available | |

| SMILES | CCN(C(C)(C)C)N=O | [4] |

The Critical Role of Metabolism in N-nitrosamine Toxicity

The metabolic activation pathway is the cornerstone of N-nitrosamine-induced carcinogenicity. The following diagram illustrates the generalized metabolic activation of a simple dialkylnitrosamine.

Caption: Generalized metabolic activation pathway of N-nitrosamines.

This multi-step process, initiated by enzymatic oxidation, is essential for the conversion of a relatively inert parent compound into a potent DNA-alkylating agent. The rate and extent of this metabolic activation are key determinants of the carcinogenic potency of a given N-nitrosamine.

The Influence of the Tert-Butyl Group on the Toxicological Profile of NtBENA

The defining feature of NtBENA is the presence of a tert-butyl group attached to the nitrogen atom. This structural characteristic has profound implications for its toxicological profile, primarily by sterically hindering the initial and critical step of metabolic activation.

Steric Hindrance of α-Hydroxylation

The tert-butyl group, with its three methyl groups attached to a central carbon, creates a bulky and sterically demanding environment around the adjacent nitrogen atom. This steric bulk is believed to impede the access of cytochrome P450 enzymes to the α-carbon of the ethyl group, which is the necessary site of hydroxylation for metabolic activation.[6] The lack of α-hydrogens on the tert-butyl group itself also prevents its own metabolic activation via this pathway.[6]

This hypothesis is supported by studies on analogous compounds. For instance, a study by Gold et al. (1981) on methyl-t-butylnitrosamine (MtBN), a close structural homolog of NtBENA, found it to be non-carcinogenic in Syrian golden hamsters.[7] The authors concluded that the inability of the proposed ultimate metabolite to interact with critical cellular sites due to steric reasons was the likely cause for the lack of carcinogenicity.[7] Furthermore, an opinion from the European Commission's Scientific Committee on Consumer Safety (SCCS) explicitly states that an alpha-t-butyl substituent adjacent to the N-nitroso group eliminates carcinogenicity, as demonstrated for ethyl-t-butyl nitrosamine.[8]

The following diagram illustrates the proposed metabolic pathway of NtBENA, highlighting the impact of the tert-butyl group.

Caption: Proposed metabolic fate of N-tert-Butyl-N-ethylnitrosamine.

Genotoxicity Profile

It is important to note that the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals lists N-tert-Butyl-N-ethylnitrosamine with the hazard statement "Suspected of causing cancer".[4] This classification may be based on a precautionary approach due to its classification as a nitrosamine, or on proprietary data not publicly available. However, the available scientific literature strongly suggests a lack of carcinogenic activity.

Structure-Activity Relationships (SAR) of N-Nitrosamines

The case of NtBENA underscores the importance of structure-activity relationships in toxicology. The carcinogenic potency of N-nitrosamines is not uniform across the class but is highly dependent on the nature of the alkyl substituents.

| Structural Feature | Impact on Carcinogenicity | Rationale |

| Small, unhindered alkyl groups (e.g., methyl, ethyl) | High | Readily undergo metabolic activation.[9] |

| α-branched alkyl groups (e.g., isopropyl) | Reduced | Steric hindrance slows down α-hydroxylation.[6] |

| α-tert-butyl group | Negated/Eliminated | Significant steric hindrance effectively blocks metabolic activation.[6][8] |

| β-electron-withdrawing groups | Generally Reduced | Can decrease the rate of metabolic activation.[6] |

This understanding of SAR is crucial for the risk assessment of novel N-nitrosamines and for prioritizing compounds for further toxicological testing.

Experimental Methodologies for Assessing N-Nitrosamine Toxicity

A comprehensive toxicological evaluation of an N-nitrosamine would typically involve a battery of in vitro and in vivo assays.

In Vitro Genotoxicity Assays

-

Bacterial Reverse Mutation Assay (Ames Test): A widely used screening test for mutagenicity. For N-nitrosamines, this assay requires the inclusion of a metabolic activation system (e.g., rat liver S9 fraction) to convert the parent compound into its mutagenic metabolites.

-

In Vitro Mammalian Cell Micronucleus Test: Detects chromosomal damage in mammalian cells. This assay also requires metabolic activation for N-nitrosamines.

-

In Vitro Mammalian Cell Gene Mutation Assays (e.g., HPRT, TK): Assess the induction of gene mutations in mammalian cells.

In Vivo Genotoxicity and Carcinogenicity Studies

-

In Vivo Comet Assay: Measures DNA strand breaks in cells isolated from various organs of treated animals.

-

Transgenic Rodent (TGR) Mutation Assay: Detects mutations in a reporter gene in various tissues of transgenic animals.

-

Long-Term Rodent Carcinogenicity Bioassay: The definitive test for assessing the carcinogenic potential of a compound. Animals are exposed to the test substance for a significant portion of their lifespan, and the incidence of tumors is evaluated.

The following workflow illustrates a typical approach for assessing the genotoxicity of a novel N-nitrosamine.

Caption: A tiered approach to genotoxicity testing for N-nitrosamines.

Conclusion and Future Perspectives

The toxicological profile of N-tert-Butyl-N-ethylnitrosamine is a compelling example of how subtle changes in chemical structure can lead to dramatic differences in biological activity. The presence of the tert-butyl group appears to act as a "metabolic shield," preventing the bioactivation cascade that is responsible for the carcinogenicity of many other N-nitrosamines. While the GHS classification warrants a cautious approach, the weight of the available scientific evidence points towards a significantly reduced, if not entirely negated, carcinogenic potential for NtBENA.

For drug development professionals, this case highlights the importance of considering structure-activity relationships when evaluating the potential risks associated with N-nitrosamine impurities. A thorough understanding of the metabolic pathways and the structural features that influence them can allow for more informed and scientifically-driven risk assessments.

Future research should aim to generate definitive in vitro and in vivo genotoxicity data for NtBENA to resolve the discrepancy between the scientific literature and its GHS classification. Such studies would provide a more robust basis for its risk assessment and would further refine our understanding of the structure-activity relationships within the N-nitrosamine class.

References

-

Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

-

Thresher, A., et al. (2021). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Computational Toxicology, 20, 100183. [Link]

-

Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. European Commission. [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services. [Link]

-

The Nitrosamine “Saga”: Lessons Learned from Five Years of Scrutiny. (2024). ResearchGate. [Link]

-

PubChem. (n.d.). N-Ethyl-N-tert-butylnitrosamine. National Center for Biotechnology Information. [Link]

-

Zhang, S., et al. (2024). Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice. Environmental and Molecular Mutagenesis, 65(6-7), 190-202. [Link]

-

Gold, B., Salmasi, S., Linder, W., & Althoff, J. (1981). Biological and chemical studies involving methyl-t-butylnitrosamine, a non-carcinogenic nitrosamine. Carcinogenesis, 2(6), 529–532. [Link]

-

Leo, C. P., et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health, 18(6), 2761. [Link]

-

Klein, R. G., et al. (1999). Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats. Carcinogenesis, 20(8), 1629–1634. [Link]

-

Druckrey, H., Preussmann, R., Ivankovic, S., & Schmähl, D. (1967). Organotrope carcinogene Wirkungen bei 65 verschiedenen N-Nitroso-Verbindungen an BD-Ratten [Organotropic carcinogenic effects of 65 different N-nitroso-compounds on BD rats]. Zeitschrift für Krebsforschung, 69(2), 103–201. [Link]

-

Wishnok, J. S. (1979). Quantitative structure-activity correlations of nitrosamine carcinogenicity. Annals of the New York Academy of Sciences, 329, 264–273. [Link]

-

Mei, N., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. Archives of Toxicology, 96(9), 2487–2499. [Link]

-

Ahotupa, M., & Hirsimäki, P. (1984). Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice. Cancer Letters, 25(1), 69–75. [Link]

-

Heringa, M. B., et al. (2014). Comparative in vitro toxicity of nitrosamines and nitramines associated with amine-based carbon capture and storage. Environmental Science & Technology, 48(14), 8171–8179. [Link]

-

Dobo, K. L., et al. (2021). Developing Structure-activity Relationships For N-nitrosamine Activity. Lhasa Limited. [Link]

-

Brambilla, G., & Martelli, A. (2003). Genotoxic Activities of Drug-Nitrite Interaction Products. In Drug-Drug Interactions (pp. 283-308). Marcel Dekker. [Link]

-

Plewa, M. J., et al. (2014). Comparative in vitro toxicity of nitrosamines and nitramines associated with amine-based carbon capture and storage. Environmental Science & Technology, 48(14), 8171–8179. [Link]

-

Pegg, A. E. (1980). Metabolism of N-nitrosodimethylamine. IARC Scientific Publications, (27), 3–22. [Link]

-

Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 2039–2055. [Link]

-

Kumar, A., et al. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 18(19), 5215–5219. [Link]

-

Mirvish, S. S., & Ramm, M. D. (1987). Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite. Cancer Letters, 36(2), 125–129. [Link]

-

Lijinsky, W. (1987). Structure-activity relations in carcinogenesis by N-nitroso compounds. Cancer and Metastasis Reviews, 6(3), 301–356. [Link]

-

Yamazaki, H., et al. (1992). Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes. Carcinogenesis, 13(10), 1789–1794. [Link]

Sources

- 1. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological and chemical studies involving methyl-t-butylnitrosamine, a non-carcinogenic nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ec.europa.eu [ec.europa.eu]

- 9. pharmaexcipients.com [pharmaexcipients.com]

N-tert-Butyl-N-ethylnitrosamine: A Mechanistic Whitepaper on Bioactivation and Carcinogenic Potential

Abstract

N-tert-Butyl-N-ethylnitrosamine (NBEA) belongs to the N-nitrosamine class of compounds, a group recognized for containing numerous potent carcinogens. The carcinogenic activity of N-nitrosamines is not inherent to the parent molecule but is contingent upon metabolic activation into reactive electrophilic intermediates that can form covalent adducts with cellular macromolecules, most critically DNA. This technical guide provides an in-depth analysis of the mechanism of action of NBEA, grounded in the established principles of nitrosamine toxicology and structure-activity relationships (SAR). We will dissect the pivotal role of cytochrome P450-mediated metabolism, the structural constraints imposed by the tert-butyl group, the predicted pathways of DNA adduct formation, and the resulting implications for genotoxicity and carcinogenicity. This document is intended for researchers, toxicologists, and drug development professionals engaged in the assessment of nitrosamine impurities and related compounds.

Introduction: The N-Nitrosamine Challenge

N-nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine nitrogen (-N-N=O). They can form from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrite, under acidic conditions like those found in the human stomach[1]. Due to their widespread presence as contaminants in certain foods, cosmetics, tobacco products, and more recently, as impurities in pharmaceutical drugs, understanding their mechanism of carcinogenic action is of paramount importance for human health risk assessment[2][3].

A universal prerequisite for the carcinogenicity of most N-nitrosamines is metabolic activation.[2][4] This bioactivation process, primarily mediated by hepatic cytochrome P450 (CYP) enzymes, transforms the chemically stable parent nitrosamine into a highly reactive alkylating agent.[2] The subsequent interaction of this agent with DNA is the initiating event in the multi-stage process of chemical carcinogenesis.[3]

The Core Mechanism: α-Hydroxylation as the Rate-Limiting Step

The canonical pathway for the metabolic activation of carcinogenic nitrosamines is α-hydroxylation.[5] This reaction, catalyzed by CYP enzymes, involves the oxidation of a carbon atom immediately adjacent (in the α-position) to the amine nitrogen. This step is widely considered the rate-limiting and crucial event in the bioactivation cascade.[5]

The resulting α-hydroxynitrosamine is a highly unstable intermediate. It undergoes spontaneous, non-enzymatic decomposition to yield an aldehyde (or ketone) and a diazonium ion. This diazonium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA bases, forming DNA adducts. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in permanent mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can drive the transformation of a normal cell into a cancerous one.

Structural Analysis of N-tert-Butyl-N-ethylnitrosamine (NBEA): A Tale of Two Alkyl Groups

NBEA is an asymmetrical nitrosamine, featuring two distinct alkyl groups bonded to the amine nitrogen: an ethyl group (-CH2CH3) and a tert-butyl group (-C(CH3)3). This asymmetry is the key to understanding its specific mechanism of action and carcinogenic potential.

-

The Ethyl Group: Possesses two hydrogen atoms on its α-carbon, making it a viable substrate for CYP-mediated α-hydroxylation.

-

The tert-Butyl Group: Critically, the α-carbon of the tert-butyl group is quaternary and has no attached hydrogen atoms .

This structural feature has profound implications. The absence of α-hydrogens on the tert-butyl group means that the primary, potent mechanism of metabolic activation—α-hydroxylation—is completely blocked on this side of the molecule.[6]

The Deactivating Influence of the tert-Butyl Group

The presence of a tert-butyl substituent is a well-recognized structural feature that can dramatically reduce or even eliminate the carcinogenic activity of a nitrosamine.[4] A report by the European Commission's Scientific Committee on Consumer Safety (SCCS) explicitly states that an alpha-t-butyl substituent adjacent to the N-nitroso group eliminates carcinogenicity, citing ethyl-t-butyl nitrosamine (NBEA) as the example.[4] This occurs because the tert-butyl group sterically hinders access to the α-carbon of the other alkyl group and, more importantly, cannot itself be activated via the α-hydroxylation pathway.[6] This effectively negates one of the potential routes for forming a reactive diazonium ion.[6]

The Predicted Metabolic Pathway of NBEA

Given the structural constraints of NBEA, its metabolic activation is predicted to proceed exclusively through the ethyl group. The proposed mechanistic pathway is as follows:

-

α-Hydroxylation of the Ethyl Group: NBEA is metabolized by CYP enzymes (e.g., CYP2E1, CYP2A6, which are known to metabolize small alkyl nitrosamines) at the α-carbon of the ethyl group. This produces the unstable intermediate, N-tert-butyl-N-(1-hydroxyethyl)nitrosamine.

-

Spontaneous Decomposition: This α-hydroxynitrosamine rapidly and non-enzymatically decomposes.

-

Formation of Reactive Intermediates: The decomposition releases acetaldehyde (CH3CHO) and an unstable tert-butyldiazohydroxide, which immediately protonates and loses water to form the highly reactive ethyldiazonium ion (CH3CH2N2+) .

-

DNA Adduct Formation: The ethyldiazonium ion acts as the ultimate carcinogen, transferring its ethyl group to nucleophilic sites on DNA bases. This process, known as DNA ethylation, results in the formation of various DNA adducts, such as O6-ethylguanine and N7-ethylguanine.

-

Initiation of Carcinogenesis: O6-ethylguanine, in particular, is a pro-mutagenic lesion known to cause G:C to A:T transition mutations during DNA replication. If not repaired, these mutations can contribute to the initiation of cancer.

The following diagram, generated using Graphviz, illustrates this predicted metabolic activation pathway.

Caption: Predicted metabolic activation pathway of N-tert-Butyl-N-ethylnitrosamine (NBEA).

Genotoxicity and Carcinogenic Potential: A Case for Attenuation

While the pathway for metabolic activation via the ethyl group exists, the overall carcinogenic potency of NBEA is considered to be significantly lower than that of nitrosamines with two metabolically labile alkyl groups (like N-nitrosodiethylamine, NDEA). The GHS classification "Suspected of causing cancer" and descriptions as a "questionable carcinogen" suggest a low or equivocal potential.[7][8]

The primary reason for this attenuated carcinogenicity is the blocking of one of the two potential activation sites by the tert-butyl group.[4][6] This reduces the overall metabolic turnover to DNA-reactive species compared to a symmetrical nitrosamine like NDEA. Essentially, half of the molecule is metabolically inert with respect to the primary carcinogenic mechanism. This aligns with the broader structure-activity relationship (SAR) principle that steric bulk and the absence of α-hydrogens are deactivating features for nitrosamine carcinogenicity.[6]

Key Experimental Protocols for Mechanistic Investigation

Validating the predicted mechanism of action for a nitrosamine like NBEA involves a series of established in vitro and in vivo methodologies. The following protocols represent the gold standard for such investigations.

In Vitro Metabolic Activation Assay

This assay determines if a compound is a substrate for metabolic enzymes and identifies the resulting metabolites.

Objective: To demonstrate the CYP-dependent metabolism of NBEA and identify the formation of acetaldehyde.

Methodology:

-

Preparation of Microsomes: Isolate liver microsomes from a relevant species (e.g., rat, human) through differential centrifugation. The microsomal fraction is rich in CYP enzymes.

-

Incubation Mixture: Prepare a reaction mixture in a phosphate buffer (pH 7.4) containing:

-

NBEA (substrate)

-

Liver microsomes (enzyme source)

-

An NADPH-generating system (cofactor for CYP activity; e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Control Reactions:

-

No-NBEA control (microsomes + NADPH system)

-

No-NADPH control (NBEA + microsomes)

-

Boiled microsome control (NBEA + heat-inactivated microsomes + NADPH system)

-

-

Incubation: Incubate all tubes at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or perchloric acid).

-

Analysis:

-

Analyze the supernatant for the depletion of the parent NBEA compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Analyze for the formation of acetaldehyde. This can be done by derivatizing the acetaldehyde with an agent like 2,4-dinitrophenylhydrazine (DNPH) and quantifying the resulting hydrazone by HPLC-UV.

-

Causality: The disappearance of NBEA and the appearance of acetaldehyde in the complete reaction mixture, but not in the controls, provides strong evidence for CYP-mediated α-hydroxylation of the ethyl group.

In Vitro DNA Adduct Formation Assay

This experiment directly demonstrates the ability of the metabolically activated compound to damage DNA.

Objective: To detect and quantify ethylated DNA adducts following the metabolic activation of NBEA.

Methodology:

-

Incubation: Perform the In Vitro Metabolic Activation Assay as described above, with the addition of calf thymus DNA to the incubation mixture.

-

DNA Isolation: After incubation, isolate the DNA from the reaction mixture using standard phenol-chloroform extraction and ethanol precipitation methods to remove proteins and other contaminants.

-

DNA Hydrolysis: Hydrolyze the purified DNA to individual nucleosides (enzymatically) or bases (acid hydrolysis).

-

LC-MS/MS Analysis: Use a highly sensitive LC-MS/MS method to detect and quantify specific ethylated DNA adducts (e.g., O6-ethylguanine). This involves using stable isotope-labeled internal standards for accurate quantification.

Causality: The detection of ethyl-DNA adducts in the samples incubated with NBEA, active microsomes, NADPH, and DNA (and their absence in controls) provides definitive proof that NBEA is metabolically activated to a species that covalently binds to DNA.

Bacterial Reverse Mutation Assay (Ames Test)

This is a standard initial screening test for mutagenicity.

Objective: To assess the mutagenic potential of NBEA and its metabolites.

Methodology:

-

Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). These strains carry different mutations in the histidine operon.

-

Metabolic Activation: The test is performed both with and without the addition of a mammalian liver homogenate fraction (S9 mix), which contains CYP enzymes.

-

Procedure:

-

Mix the bacterial strain, the test compound (NBEA at various concentrations), and either the S9 mix or a buffer.

-

Pour the mixture onto a minimal glucose agar plate lacking histidine.

-

Incubate the plates for 48-72 hours at 37°C.

-

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

Interpretation: A dose-dependent increase in the number of revertant colonies in the presence of the S9 mix, significantly above the background (spontaneous reversion) rate, indicates that NBEA is metabolically activated to a mutagenic species.

Causality: The requirement of the S9 mix for a positive result demonstrates that the parent compound is not mutagenic, but its metabolites are. This validates the need for metabolic activation for NBEA's genotoxic activity.

Conclusion and Future Directions

The mechanism of action of N-tert-Butyl-N-ethylnitrosamine is strongly predicted by established principles of nitrosamine toxicology and structure-activity relationships. Its chemical structure dictates a metabolic activation pathway that is exclusively dependent on the α-hydroxylation of its ethyl group by cytochrome P450 enzymes. The presence of the metabolically inert tert-butyl group, which lacks α-hydrogens, serves as a significant deactivating feature, blocking one of two potential sites for bioactivation.[4][6] This leads to the formation of an ethyldiazonium ion that can form pro-mutagenic DNA adducts.

However, this unilateral activation pathway provides a clear mechanistic basis for why NBEA is considered, at most, a weak or questionable carcinogen.[4][8] The overall flux through the bioactivation pathway is inherently limited compared to nitrosamines with two metabolically susceptible alkyl groups.

For drug development professionals and regulatory scientists, this mechanistic understanding is crucial for risk assessment. While NBEA is classified as a suspected carcinogen and should be controlled to the lowest feasible levels, its potency is predicted to be low. Further empirical data from highly sensitive in vitro genotoxicity assays and, if warranted, targeted in vivo studies, would be beneficial to definitively quantify its carcinogenic potency and refine risk assessments for human exposure.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18835, N-Ethyl-N-tert-butylnitrosamine. Retrieved January 25, 2026 from [Link].

-

Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed. [Link]

-

LookChem (n.d.). N-TERT-BUTYL-N-ETHYLNITROSAMINE. Retrieved January 25, 2026 from [Link].

-

Thresher, A., et al. (2022). Developing Structure-Activity Relationships for N-Nitrosamine Activity. National Institutes of Health. [Link]

-

National Toxicology Program, Department of Health and Human Services. (2021). 15th Report on Carcinogens: N-Nitrosamines. [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. National Institutes of Health. [Link]

-

European Commission, Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. [Link]

Sources

- 1. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. health.ec.europa.eu [health.ec.europa.eu]

- 5. mdpi.com [mdpi.com]

- 6. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Ethyl-N-tert-butylnitrosamine | C6H14N2O | CID 18835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cas 3398-69-4,N-TERT-BUTYL-N-ETHYLNITROSAMINE | lookchem [lookchem.com]

An In-depth Technical Guide to the Metabolic Pathways of N-tert-Butyl-N-ethylnitrosamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyl-N-ethylnitrosamine (NBEA) is a member of the N-nitrosamine class of compounds, many of which are potent carcinogens.[1][2] Understanding the metabolic fate of NBEA is crucial for assessing its toxicological risk and potential role in human carcinogenesis. This guide provides a comprehensive overview of the predicted metabolic pathways of NBEA, drawing upon the well-established principles of N-nitrosamine metabolism and data from structurally analogous compounds. While direct metabolic studies on NBEA are not extensively available in the current literature, this document synthesizes existing knowledge to present a scientifically grounded, albeit inferential, metabolic map. We will delve into the enzymatic processes, the formation of reactive intermediates, and the subsequent toxicological implications. Furthermore, this guide outlines detailed experimental protocols for the elucidation of NBEA's metabolic pathways, providing a roadmap for future research in this area.

Introduction to N-tert-Butyl-N-ethylnitrosamine (NBEA)

N-tert-Butyl-N-ethylnitrosamine, with the chemical formula C₆H₁₄N₂O, belongs to the family of N-nitroso compounds characterized by the N-N=O functional group.[3] N-nitrosamines are a significant class of chemical carcinogens found in various environmental sources, including certain foods, tobacco products, and industrial settings.[2][4] They can also be formed endogenously in the human body from the reaction of secondary or tertiary amines with nitrosating agents like nitrites.[2][4] The carcinogenicity of N-nitrosamines is intrinsically linked to their metabolic activation into reactive electrophilic species that can form adducts with cellular macromolecules, most notably DNA.[5][6]

NBEA's structure, featuring both a linear ethyl group and a bulky, branched tert-butyl group, presents a unique case for metabolic investigation. The steric hindrance of the tert-butyl group is anticipated to significantly influence the regioselectivity and rate of its metabolic transformation compared to nitrosamines with two linear alkyl chains.

Chemical and Physical Properties of NBEA:

| Property | Value |

| Molecular Formula | C₆H₁₄N₂O |

| Molecular Weight | 130.19 g/mol |

| CAS Number | 3398-69-4 |

| Appearance | Combustible liquid |

| Hazards | Harmful if swallowed, Suspected of causing cancer[3] |

The Central Role of Cytochrome P450 in N-Nitrosamine Metabolism

The metabolic activation of N-nitrosamines is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[7] These heme-containing monooxygenases are central to the phase I metabolism of a vast array of xenobiotics.[8] In the case of N-nitrosamines, CYP-mediated oxidation is the critical initiating step in their conversion to carcinogenic agents.[6][7]

The primary mechanism of metabolic activation for dialkylnitrosamines is α-hydroxylation, which is the oxidation of the carbon atom adjacent (in the α-position) to the nitroso group.[1][7] This enzymatic reaction results in the formation of an unstable α-hydroxynitrosamine intermediate.[1] This intermediate then undergoes spontaneous decomposition to yield an aldehyde and a reactive alkyldiazonium ion.[1] It is this highly electrophilic diazonium ion that is responsible for the alkylation of DNA, a key event in the initiation of cancer.[1]

Inferred Metabolic Pathways of N-tert-Butyl-N-ethylnitrosamine

In the absence of direct experimental data for NBEA, its metabolic pathways are inferred from studies on structurally related N-nitrosamines, primarily N-nitrosodiethylamine (NDEA) for the ethyl group and principles of steric hindrance for the tert-butyl group.

Pathway A: α-Hydroxylation of the Ethyl Group (Metabolic Activation)

This is the predicted primary pathway for the metabolic activation of NBEA, analogous to the well-documented metabolism of NDEA.[9]

-

α-Hydroxylation: The CYP enzymes, likely isoforms such as CYP2E1 and CYP2A6 which are known to metabolize small-chain nitrosamines, are predicted to catalyze the hydroxylation of the α-carbon of the ethyl group of NBEA. This forms the unstable intermediate, N-nitroso-N-tert-butyl-N-(1-hydroxyethyl)amine.

-

Decomposition: This α-hydroxynitrosamine is expected to rapidly and spontaneously decompose.

-

Formation of Reactive Intermediates: The decomposition is predicted to yield acetaldehyde and a tert-butyldiazonium ion.

-

DNA Adduct Formation: The highly reactive tert-butyldiazonium ion can then act as an alkylating agent, forming covalent adducts with nucleophilic sites on DNA bases. This is the critical genotoxic event that can lead to mutations and the initiation of carcinogenesis.

Pathway B: Metabolism of the tert-Butyl Group (Potential for Detoxification and Minor Activation)

The metabolism of the tert-butyl group is more complex and likely to be slower due to steric hindrance.

-

Hydroxylation of the Methyl Groups: The primary route of metabolism for the tert-butyl moiety is expected to be hydroxylation of one of the three methyl groups, leading to the formation of N-nitroso-N-ethyl-N-(2-hydroxy-2-methylpropyl)amine. This is a detoxification pathway, as it does not lead to the formation of a reactive alkylating species.

-

Further Oxidation: The resulting hydroxymethyl group can be further oxidized to a carboxylic acid, forming N-nitroso-N-ethyl-N-(2-carboxy-2-methylpropyl)amine.

-

Conjugation: These hydroxylated and carboxylated metabolites are more polar than the parent compound and can be conjugated with endogenous molecules such as glucuronic acid in Phase II metabolism, facilitating their excretion in the urine.[4]

-

De-tert-butylation (Minor Pathway): A less likely pathway, due to the stability of the tertiary carbocation, is the oxidative dealkylation of the tert-butyl group. This would lead to the formation of tert-butanol and an ethyl-diazonium ion, which could also act as a DNA alkylating agent. However, the α-hydroxylation of the ethyl group is predicted to be the dominant activation pathway.

Experimental Protocols for Elucidating NBEA Metabolism

To definitively determine the metabolic pathways of NBEA, a series of in vitro and in vivo experiments are required. The following protocols are based on standard methodologies used for other N-nitrosamines.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify the primary metabolites of NBEA formed by CYP enzymes.

Objective: To determine the metabolites of NBEA produced by hepatic microsomal enzymes and to identify the specific CYP isoforms involved.

Materials:

-

N-tert-Butyl-N-ethylnitrosamine (NBEA)

-

Human or rat liver microsomes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Specific CYP isoform inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, quinidine for CYP2D6, etc.)

-

Recombinant human CYP enzymes

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Incubation Setup: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add NBEA to the mixture to initiate the metabolic reaction. The final concentration of NBEA should be determined based on preliminary range-finding experiments.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the quenched mixture to precipitate the proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound (NBEA) and its metabolites. Putative metabolite structures can be elucidated based on their mass-to-charge ratios and fragmentation patterns.

-

CYP Reaction Phenotyping: To identify the specific CYP isoforms involved, repeat the experiment with the inclusion of specific CYP inhibitors or by using individual recombinant human CYP enzymes instead of liver microsomes. A significant decrease in the formation of a particular metabolite in the presence of a specific inhibitor suggests the involvement of that CYP isoform.

In Vivo Metabolism Study in Rodents

This protocol is designed to identify the major urinary and fecal metabolites of NBEA and to understand its overall disposition in a living organism.

Objective: To identify and quantify the major metabolites of NBEA in the urine and feces of rats following oral or intraperitoneal administration.

Materials:

-

N-tert-Butyl-N-ethylnitrosamine (NBEA)

-

Isotopically labeled NBEA (e.g., ¹⁴C-NBEA or D-labeled NBEA) for radiotracer studies

-

Sprague-Dawley or Fischer 344 rats

-

Metabolic cages for the separate collection of urine and feces

-

Scintillation counter (for radiolabeled studies)

-

LC-MS/MS and/or GC-MS for metabolite identification

-

Enzymes for deconjugation (e.g., β-glucuronidase and sulfatase)

Procedure:

-

Animal Acclimation: Acclimate rats to the metabolic cages for several days prior to the experiment.

-

Dosing: Administer a single dose of NBEA (or labeled NBEA) to the rats via oral gavage or intraperitoneal injection.

-

Sample Collection: Collect urine and feces at regular intervals (e.g., 0-8h, 8-24h, 24-48h) for up to 72 hours post-dose.

-

Sample Processing (Urine):

-

Measure the total radioactivity in an aliquot of urine if a radiolabeled compound was used.

-

Treat a portion of the urine with β-glucuronidase and sulfatase to hydrolyze any conjugated metabolites.

-

Extract the metabolites from the urine using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

-

Sample Processing (Feces):

-

Homogenize the fecal samples.

-

Extract the metabolites from the homogenate using an appropriate solvent.

-

-

Metabolite Identification: Analyze the processed urine and fecal extracts using LC-MS/MS and/or GC-MS to identify the structures of the metabolites. Comparison with synthesized authentic standards is required for definitive identification.

-

Quantification: Quantify the amount of each metabolite excreted to determine the major metabolic pathways.

Summary and Future Directions

The metabolic pathways of N-tert-Butyl-N-ethylnitrosamine are predicted to involve a primary activation step via α-hydroxylation of the ethyl group, leading to the formation of a reactive tert-butyldiazonium ion that can cause DNA damage. The bulky tert-butyl group is likely to undergo hydroxylation as a detoxification mechanism, with dealkylation being a minor pathway.

It is imperative to underscore that these pathways are inferred from the metabolism of analogous compounds. Direct experimental investigation is essential to confirm these predictions and to accurately assess the carcinogenic risk posed by NBEA. The experimental protocols outlined in this guide provide a robust framework for future research endeavors aimed at elucidating the precise metabolic fate of NBEA. Such studies will be invaluable for regulatory agencies, toxicologists, and drug development professionals in making informed decisions regarding the safety of this and other related N-nitrosamine compounds.

References

- An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.

- Formation and Metabolism of N-Nitrosamines. Polish Journal of Environmental Studies.

- N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI Bookshelf.

- Nitrosamine metabolic biotransformation pathways.

- Scientific and Technical Assessment Report on nitrosamines. epa nepis.

- An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. NIH.

- Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI.

- Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed. (2022-04-20)

- Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PMC - PubMed Central.

- An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry (RSC Publishing).

- N-Ethyl-N-tert-butylnitrosamine | C6H14N2O | CID 18835. PubChem.

- N-tert-Butyl-N-ethylnitrosamine. LGC Standards.

- Cas 3398-69-4,N-TERT-BUTYL-N-ETHYLNITROSAMINE. lookchem.

- Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline

- N-Nitroso-tertbutyl-Methylamine. Manasa Life Sciences.

- Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated With Amine-Based Carbon Capture and Storage. PubMed. (2014-07-15)

- Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. PMC. (2022-08-31)

- Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. PMC - NIH. (2022-07-26)

- Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in r

- Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells.

- Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal. (2025-10-09)

- A review on mechanism of nitrosamine formation, metabolism and toxicity in in vivo. (2025-08-07)

- Toxicological Profile for N-Nitrosodiphenylamine.

- Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. (2020-02-25)

- N-Nitroso tertary butylethyl amine (NTBEA) | CAS 3398-69-4. Veeprho.

- Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts. Open Access Journals.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. N-Ethyl-N-tert-butylnitrosamine | C6H14N2O | CID 18835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pjoes.com [pjoes.com]

- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Genotoxicity Assessment of N-tert-Butyl-N-ethylnitrosamine (NBEA)

Abstract: The emergence of N-nitrosamine impurities in pharmaceutical products has necessitated a rigorous and scientifically sound approach to their safety assessment. N-nitrosamines are classified as a "cohort of concern" due to the carcinogenic potential of many compounds in this class.[1] This guide provides an in-depth technical framework for the genotoxicity assessment of N-tert-Butyl-N-ethylnitrosamine (NBEA), a specific nitrosamine impurity. Given the limited public data on NBEA, this guide leverages established principles from well-studied surrogates like N-nitrosodiethylamine (NDEA) and provides a comprehensive, field-proven strategy for researchers, toxicologists, and drug development professionals. We will delve into the critical role of metabolic activation and detail the methodologies for a robust test battery, including enhanced in vitro assays and confirmatory in vivo studies, to enable a confident characterization of the genotoxic risk of NBEA.

The Imperative of Metabolic Activation in NBEA Genotoxicity

N-nitrosamines are not directly genotoxic; they are pro-mutagens that require metabolic activation by cytochrome P450 (CYP) enzymes to exert their DNA-damaging effects.[2][3][4] This bioactivation is the central mechanistic event that initiates their carcinogenicity.[3][5] The primary pathway involves the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso-nitrogen).[6]

For N-tert-Butyl-N-ethylnitrosamine (NBEA), this α-hydroxylation is predicted to occur predominantly on the ethyl group. Hydroxylation of the tert-butyl group is sterically hindered and does not possess an α-hydrogen for abstraction. The resulting α-hydroxy NBEA is an unstable intermediate that spontaneously decomposes. This decomposition yields acetaldehyde and, critically, a highly reactive ethyldiazonium ion.[7] This electrophilic diazonium ion is the ultimate carcinogen, capable of readily reacting with nucleophilic sites on DNA bases to form DNA adducts (e.g., O⁶-ethylguanine). If these adducts are not repaired, they can lead to mispairing during DNA replication, causing permanent mutations.[3]

The proposed metabolic activation pathway for NBEA is illustrated below.

Caption: Proposed metabolic activation pathway of NBEA.

In Vitro Genotoxicity Assessment: The Foundational Screen

The initial evaluation of genotoxicity relies on a battery of in vitro tests designed to detect different types of genetic damage. For nitrosamines, standard protocols are often insufficient, and enhanced conditions are required for reliable detection.

Bacterial Reverse Mutation Test (Enhanced Ames Test)

The Ames test is a cornerstone of genotoxicity testing, evaluating a chemical's ability to induce gene mutations in bacteria.[8] For nitrosamines, an enhanced Ames test (EAT) is now the regulatory expectation, as standard conditions can produce false-negative results.[8][9] The key enhancements involve using the pre-incubation method and, most importantly, a high concentration (e.g., 30%) of post-mitochondrial fraction (S9) from Aroclor- or phenobarbital/β-naphthoflavone-induced hamsters, as hamster liver S9 has been shown to be more effective at bio-transforming nitrosamines than rat liver S9.[8][10]

Caption: Workflow for the Enhanced Ames Test for NBEA.

Step-by-Step Protocol: Enhanced Ames Test

-

Strain Selection: Use Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA (pKM101). Strains TA100 and TA1535 are particularly sensitive to base-pair substitution mutagens like activated nitrosamines.[8]

-

Metabolic Activation: Prepare S9 mix using liver S9 from hamsters pre-treated with enzyme inducers (e.g., phenobarbital/β-naphthoflavone). The final concentration of S9 in the pre-incubation mix should be high, typically 30%.[8]

-

Dose Selection: Conduct a preliminary range-finding assay to determine the appropriate concentration range, identifying the highest non-toxic concentration.

-

Pre-incubation: In a test tube, combine the test strain, the NBEA dilution (or vehicle/positive control), and the S9 mix (for +S9 conditions) or a buffer (for -S9 conditions). Incubate this mixture for 30 minutes at 37°C with gentle shaking.[8]

-

Plating: After pre-incubation, add molten top agar to the test tube, vortex briefly, and pour the contents onto the surface of minimal glucose agar plates.

-

Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

-

Scoring & Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-dependent increase in revertant colonies that is at least double the vehicle control count.